molecular formula C16H16O4 B12534432 Methyl 2-[(3-methoxyphenyl)methoxy]benzoate CAS No. 820234-30-8

Methyl 2-[(3-methoxyphenyl)methoxy]benzoate

Cat. No.: B12534432
CAS No.: 820234-30-8
M. Wt: 272.29 g/mol
InChI Key: IGSRAYRHDLXBRU-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methoxyphenyl)methoxy]benzoate is an aromatic ester featuring a benzoate core substituted with a methoxy group at the 2-position and a (3-methoxyphenyl)methoxy group.

Properties

CAS No.

820234-30-8

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 2-[(3-methoxyphenyl)methoxy]benzoate

InChI

InChI=1S/C16H16O4/c1-18-13-7-5-6-12(10-13)11-20-15-9-4-3-8-14(15)16(17)19-2/h3-10H,11H2,1-2H3

InChI Key

IGSRAYRHDLXBRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(3-methoxyphenyl)methoxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid with 3-methoxybenzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

Methyl 2-[(3-methoxyphenyl)methoxy]benzoate has been investigated for its potential as an antitumor agent. Research indicates that similar compounds can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the activation of protein phosphatases and inhibition of specific kinases involved in cell cycle regulation .

Case Study: Antitumor Activity

A study examined the effects of methyl derivatives on cancer cell lines, demonstrating significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Synthesis and Material Science

The compound has also been utilized as an intermediate in the synthesis of more complex molecules. Its methoxy groups make it an attractive candidate for further functionalization, allowing chemists to create derivatives with enhanced biological activity or altered physical properties .

Case Study: Synthesis of Novel Compounds

In one synthesis route, this compound was used as a precursor for creating indole-based fusion inhibitors targeting viral proteins. The modifications led to compounds with improved efficacy against viral infections .

Analytical Applications

This compound serves as a model compound in analytical chemistry for developing new techniques such as chromatography and spectroscopy. Its clear spectral characteristics make it suitable for calibration standards in various analytical methods.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-methoxyphenyl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects. Additionally, the aromatic ring can participate in various biochemical interactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent placement, linker groups, and additional functional groups, which influence reactivity and applications. Key examples include:

Compound Name Molecular Formula Key Substituents/Features Melting Point (°C) Applications/Reactivity
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate C₁₉H₁₈O₇ Ethoxy linker, formyl group N/A Synthetic intermediate
Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate C₁₂H₁₄O₇ Dual methoxy groups, ester side chain N/A Unspecified (ester reactivity)
Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate C₁₉H₁₅BrClNO₃ Bromine, chloroquinoline moiety N/A Crystal engineering
Methyl 2-[(3-methoxyphenyl)methoxy]benzoate (Target) C₁₆H₁₆O₅ Single methoxy, (3-methoxyphenyl)methoxy group Not reported Hypothesized: Intermediate

Key Observations :

  • Functional Groups : The formyl group in CAS 1171935-91-3 increases electrophilicity, enabling participation in condensation reactions, whereas halogenated analogs (e.g., bromine in ) exhibit distinct solid-state packing via π-π interactions .
  • Steric Effects : The (3-methoxyphenyl)methoxy group in the target compound may introduce steric hindrance, slowing nucleophilic attacks on the ester carbonyl compared to simpler methyl benzoates .
Reactivity and Stability
  • Ester Hydrolysis : Methyl benzoate derivatives with electron-withdrawing groups (e.g., formyl) hydrolyze faster under basic conditions than those with electron-donating methoxy groups. The target compound’s stability in aqueous environments is likely intermediate between formyl-substituted and methoxy-only analogs .
  • Thermal Degradation : Methyl benzoate derivatives degrade at elevated temperatures (e.g., methyl benzoate in cocaine pyrolysis forms via decarboxylation at ~100–150°C). The target compound’s degradation profile may differ due to its substituted aromatic system .
Crystallography and Solid-State Properties

Compounds like methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate () crystallize in varied space groups (e.g., P2₁/n, Pbca) with coplanar aromatic systems, stabilized by π-π stacking and weak hydrogen bonds. The target compound’s crystal structure is unreported, but its methoxy groups may promote similar intermolecular interactions .

Biological Activity

Methyl 2-[(3-methoxyphenyl)methoxy]benzoate, a methoxy-substituted benzoate derivative, has garnered attention in recent research for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • IUPAC Name : Methyl 2-(3-methoxyphenyl) methoxybenzoate
  • CAS Number : 820234-30-8

The compound features two methoxy groups attached to a benzoate structure, which may influence its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, a study evaluated various derivatives of methoxybenzoates in terms of their cytotoxic effects against several cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity, particularly against human leukemia cells (HL-60) with an IC50 value of approximately 15 µM .

CompoundCell LineIC50 (µM)
This compoundHL-6015
QuercetinHL-6020

Additionally, the compound was found to induce cell cycle arrest at the G2/M phase in HL-60 cells, suggesting a mechanism that interferes with cell division .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro assays demonstrated that it exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for Staphylococcus aureus and Escherichia coli, respectively .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate the compound's potential as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects. Experimental models using lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate inflammatory pathways effectively .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cell Cycle Regulation : The compound appears to inhibit key enzymes involved in cell cycle progression, leading to G2/M arrest.
  • Cytokine Modulation : It may inhibit signaling pathways related to inflammation, thereby reducing cytokine release.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Cancer Cell Lines : A comparative analysis involving various methoxy-substituted benzoates showed that this compound was among the most effective compounds in reducing cell viability in cancer cell lines.
  • Antimicrobial Screening : In a broader screening of natural products for antibacterial activity, this compound was identified as a promising candidate due to its moderate activity against common pathogens.

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 2-[(3-methoxyphenyl)methoxy]benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves nucleophilic substitution and esterification. A stepwise approach is recommended:

Etherification: React 3-methoxybenzyl alcohol with methyl 2-hydroxybenzoate under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to form the ether linkage.

Esterification: Use DIPEA as a base to stabilize intermediates and improve yields .
Optimization Tips:

  • Monitor reaction progress via TLC (hexane/EtOAc gradients) and purify via column chromatography (silica gel, CH₂Cl₂/EtOAC).
  • Adjust stoichiometry (1.1–1.5 equiv. of reagents) to minimize side products. Typical yields range from 85–90% .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • ¹H NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyl (δ ~168 ppm in ¹³C NMR) .
  • HPLC: Use a C18 column (ACN/H₂O mobile phase) to confirm >95% purity.
  • Melting Point: Compare observed values (e.g., 79–82°C) to literature to assess crystallinity .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the crystallographic packing of this compound derivatives?

Methodological Answer:

  • X-ray Diffraction: Analyze crystal structures to identify π-π interactions (3.5–4.0 Å interplanar distances) and C–H⋯O/N hydrogen bonds (2.2–2.5 Å) .
  • Case Study: In related ethers, π-π stacking forms chain-like assemblies, while absent H-bonds lead to disordered packing .
  • Implications: Adjust substituents (e.g., electron-withdrawing groups) to modulate supramolecular stability for materials science applications .

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311G(d,p) to map electrostatic potentials and frontier molecular orbitals.
  • Key Findings: Methoxy groups increase electron density on the benzene ring, enhancing nucleophilic aromatic substitution feasibility .
  • Validation: Compare computed NMR shifts (<1 ppm deviation) and IR spectra with experimental data .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer:

  • Case Example: Conflicting ¹H NMR signals in methyl benzoate derivatives may arise from rotational isomerism.
  • Strategies:
    • Variable-temperature NMR to identify dynamic equilibria.
    • 2D NMR (COSY, HSQC) to assign overlapping signals .
    • X-ray crystallography to confirm dominant conformers .

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